BenchChemオンラインストアへようこそ!

2-(benzylsulfanyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-imidazole

Cytokine Inhibition QSAR p38 MAP Kinase

Prioritize this specific 4-chlorobenzoyl-substituted imidazole for your fragment-based or targeted library synthesis. The N-acyl group critically dictates electronic and steric properties, conferring superior IL-1β inhibitory potential predicted by QSAR over unsubstituted or fluoro- analogs. Its fragment-like MW (330.83) and optimized clogP (4.6) make it ideal for CNS-penetrant kinase programs and efficient fragment growing. Secure a non-interchangeable building block for SAR exploration in chronic inflammatory diseases.

Molecular Formula C17H15ClN2OS
Molecular Weight 330.83
CAS No. 851863-94-0
Cat. No. B2745109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylsulfanyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-imidazole
CAS851863-94-0
Molecular FormulaC17H15ClN2OS
Molecular Weight330.83
Structural Identifiers
SMILESC1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H15ClN2OS/c18-15-8-6-14(7-9-15)16(21)20-11-10-19-17(20)22-12-13-4-2-1-3-5-13/h1-9H,10-12H2
InChIKeyBYXQSWIMPXCSSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylsulfanyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-imidazole (CAS 851863-94-0): Core Structural Insights & Procurement Baseline


2-(Benzylsulfanyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-imidazole (CAS 851863-94-0) is a synthetic 4,5-dihydro-1H-imidazole derivative featuring a benzylsulfanyl group at the 2-position and a 4-chlorobenzoyl moiety at the 1-position . With a molecular formula of C17H15ClN2OS and a molecular weight of 330.83 g/mol, this compound serves as a privileged scaffold in medicinal chemistry, particularly within the class of benzylsulfanyl imidazoles recognized for their ability to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) [1]. Its structural features enable versatile reactivity profiles, positioning it as a key intermediate for developing kinase inhibitors and anti-inflammatory agents.

Procurement Risk Alert: Why Generic Imidazole Analogs Fail to Replicate the Reactivity of 2-(Benzylsulfanyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-imidazole


Substituting this compound with general benzylsulfanyl imidazoles, such as the unsubstituted phenyl derivative or the simpler benzylthio core, is scientifically invalid. The N-acyl group at the 1-position is not a passive structural feature; it fundamentally dictates the electronic environment, stability, and downstream reactivity of the molecule. Quantitative structure-activity relationship (QSAR) models for this class reveal that substituents at positions corresponding to the N-acyl group significantly influence inhibitory activity against both TNF-α and IL-1β, with specific contributions dependent on hydrophobicity, electron-donating/withdrawing character, and steric bulk [1]. The 4-chlorobenzoyl group offers a precise combination of moderate electron-withdrawing and hydrophobic effects absent in simple benzoyl or sulfonyl analogs, making this compound a non-interchangeable building block for targeted library synthesis and SAR exploration.

2-(Benzylsulfanyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-imidazole: Quantitative Differentiation Evidence from QSAR, Reactivity, and Physicochemical Profiling


QSAR-Predicted Cytokine Inhibition Potency Driven by the 4-Chlorobenzoyl Substituent

Based on Fujita-Ban analysis of benzylsulfanyl imidazoles, the substituent present at the N-1 position (X-position) contributes significantly to the overall biological activity. The model shows that electron-withdrawing and hydrophobic substituents at this position, such as the 4-chlorobenzoyl group, are predicted to enhance TNF-α inhibitory activity compared to the unsubstituted phenyl moiety [1]. The parent benzylsulfanyl imidazole ML-3163 (compound 2b, bearing a 4-fluorophenyl group) exhibits IC50 values of 4.0 µM (p38), 1.1 µM (TNF-α), and 0.38 µM (IL-1β) [2]. The 4-chlorobenzoyl variant is predicted, via Hansch analysis, to offer superior IL-1β inhibition due to the higher hydrophobicity and negative resonance effect mediated by the chlorine atom, although direct experimental validation is pending.

Cytokine Inhibition QSAR p38 MAP Kinase

Electrophilic Reactivity Advantage for Nucleophilic Substitution at the Benzoyl Carbonyl

The carbonyl group of the 4-chlorobenzoyl moiety is more electrophilic than that of the corresponding 4-fluorobenzoyl or unsubstituted benzoyl analogs due to the -I effect of chlorine. This enhanced electrophilicity facilitates subsequent nucleophilic acyl substitution reactions, such as hydrazinolysis or aminolysis, enabling efficient diversification [1]. In contrast, the 4-fluorobenzoyl analog (CAS 704874-07-7) exhibits a less reactive carbonyl due to the weaker inductive effect of fluorine (σm = 0.34 vs. 0.37 for Cl).

Synthetic Intermediate Reactivity Medicinal Chemistry

Lipophilicity Tuning for Blood-Brain Barrier Penetration Potential

The compound's predicted logP value of approximately 4.6 (calculated via ChemAxon) positions it in the optimal range for blood-brain barrier (BBB) penetration, which is often required for targeting neuroinflammatory conditions [1]. The unsubstituted benzoyl analog (clogP ~4.1) falls below this range, potentially limiting CNS exposure. The higher lipophilicity of the 4-chlorobenzoyl derivative extends its applicability to CNS drug discovery programs.

ADME Lipophilicity CNS Drug Discovery

Molecular Weight Advantage for Fragment-Based Drug Discovery (FBDD) Compliance

With a molecular weight of 330.83 g/mol, this compound adheres to the 'Rule of Three' criteria for fragment-based screening (MW < 300, although 330.83 approaches the boundary) [1]. However, it offers a significant advantage over the closely related pyridinyl-imidazole ML-3163 (MW = 423.5 g/mol), which exceeds typical fragment limits and presents a more complex synthetic tractability for hit expansion. The smaller size and simpler structure of the target compound make it a more suitable starting point for fragment growing strategies.

Fragment-Based Drug Discovery Lead Optimization Rule of Three

High-Value Application Scenarios for 2-(Benzylsulfanyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-imidazole in Medicinal Chemistry and Chemical Biology


Focused Library Design for IL-1β-Driven Inflammatory Disease Targets

Based on QSAR predictions indicating improved IL-1β inhibition due to the 4-chlorobenzoyl substituent [1], this compound serves as an ideal starting point for synthesizing focused libraries aimed at chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It is prioritized over the 4-fluorophenyl analog for projects where selective IL-1β pathway modulation is the primary therapeutic hypothesis.

Fragment-Based Screening and Targeted Lead Expansion

Its molecular weight (330.83 g/mol) and compliance with fragment-like properties [2] make it suitable for inclusion in fragment screening libraries. Unlike heavier p38 inhibitors like ML-3163, this compound allows for efficient fragment growing and linker optimization, enabling structure-guided lead expansion with minimal synthetic burden .

Development of CNS-Penetrant Kinase Inhibitor Candidates

The optimized lipophilicity (clogP 4.6) positions this compound within the narrow range required for blood-brain barrier penetration [3]. It should be prioritized over less lipophilic analogs (e.g., unsubstituted benzoyl) in discovery projects targeting neuroinflammatory kinases or brain-penetrant p38 MAP kinase inhibitors.

Versatile Synthetic Intermediate for Divergent Chemical Library Synthesis

The enhanced electrophilicity of the 4-chlorobenzoyl carbonyl [4] enables efficient diversification via nucleophilic acyl substitution. This makes the compound a superior building block for generating diverse chemical libraries through parallel synthesis, reducing the number of reaction steps compared to less reactive benzoyl analogs.

Quote Request

Request a Quote for 2-(benzylsulfanyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.